1-isocyano-2,3-dihydro-1H-indene

Description

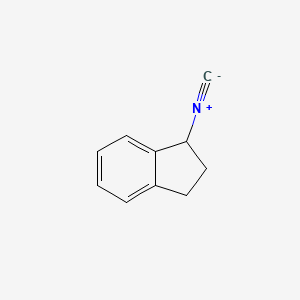

1-Isocyano-2,3-dihydro-1H-indene is a bicyclic organic compound featuring a fused benzene and cyclopentane ring system (2,3-dihydro-1H-indene core) with an isocyano (-NC) substituent at position 1 (Figure 1). The 2,3-dihydro-1H-indene scaffold is a "privileged structure" in medicinal chemistry due to its structural rigidity, aromaticity, and ability to accommodate diverse substituents, which modulate biological activity and physicochemical properties .

Properties

IUPAC Name |

1-isocyano-2,3-dihydro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-11-10-7-6-8-4-2-3-5-9(8)10/h2-5,10H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXCHLLQHRSRIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1CCC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Electron-Donating Groups (EDGs) :

- 4-Hydroxy-3-methoxyphenyl (Compound 12d) : Exhibited potent antiproliferative activity (78.82% inhibition at 0.1 mM) in tubulin polymerization assays. EDGs enhance activity by stabilizing interactions with the colchicine-binding site of tubulin .

- 2,3-Dihydrobenzofuran-5-yl (Compound 12q) : Achieved 83.61% inhibition at 0.1 mM, outperforming EDG-containing analogs due to additional ring rigidity .

- Natural Derivatives (Diaporindenes A–D) : These fungal metabolites with benzodioxan moieties showed nitric oxide inhibition (IC50: 4.2–9.0 μM), attributed to EDG-facilitated redox modulation .

- Electron-Withdrawing Groups (EWGs): 4-Trifluoromethylbenzyl (Compound 12p): Demonstrated reduced activity compared to EDG analogs, highlighting the detrimental impact of EWGs on tubulin binding .

Bioactivity Profiles

Spectroscopic and Analytical Differentiation

- Mass Spectrometry: Methyl-2,3-dihydro-1H-indene derivatives (e.g., No. 33) generate a characteristic fragment ion at m/z 117 via methyl loss, distinguishing them from tetrahydronaphthalenes (m/z 104) .

- NMR Trends : Protons adjacent to EWGs (e.g., -NC, -CF3) exhibit downfield shifts due to deshielding, whereas EDGs (e.g., -OCH3) upfield-shift aromatic protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.